molecular formula C13H22N2O2 B1271074 1,3-Di(piperidin-1-yl)propane-1,3-dione CAS No. 54561-77-2

1,3-Di(piperidin-1-yl)propane-1,3-dione

Cat. No. B1271074
CAS RN: 54561-77-2
M. Wt: 238.33 g/mol
InChI Key: FFUHZFJGULSMMA-UHFFFAOYSA-N
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Description

“1,3-Di(piperidin-1-yl)propane-1,3-dione” is a chemical compound with the molecular formula C13H22N2O2 . It has a molecular weight of 238.33 g/mol . The compound is also known by other names such as “1,3-di(piperidin-1-yl)propane-1,3-dione”, “1,3-Di-piperidin-1-yl-propane-1,3-dione”, and "1,3-bis(piperidin-1-yl)propane-1,3-dione" .


Molecular Structure Analysis

The compound has a complex structure with two piperidin-1-yl groups attached to a propane-1,3-dione group . The InChI string representation of the molecule is "InChI=1S/C13H22N2O2/c16-12(14-7-3-1-4-8-14)11-13(17)15-9-5-2-6-10-15/h1-11H2" .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 1, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . Its exact mass and monoisotopic mass are both 238.168127949 g/mol . The topological polar surface area is 40.6 Ų .

Scientific Research Applications

Crystallography and Molecular Structures

  • Curved Fractal Structures : A study by Qian et al. (2017) observed curved fractal structures in crystals of a similar β-diketone compound, suggesting potential in artistic and design applications due to their unique crystalline structures (Qian et al., 2017).
  • Molecular Conformation Studies : Lynch et al. (2003) examined the molecular conformations of 2-phenylmalonpiperadide and its analogs, highlighting differences in molecular conformations and packing arrangements, which is crucial for understanding chemical interactions (Lynch et al., 2003).

Synthesis and Chemical Reactions

  • Efficient Synthesis of Spiroheterocycles : Gao et al. (2017) developed an efficient synthesis method for spiroheterocycles, using compounds related to 1,3-di(piperidin-1-yl)propane-1,3-dione, which is significant in pharmaceutical and chemical synthesis (Gao et al., 2017).
  • Thioacetalization Research : Ouyang et al. (2006) investigated the use of a propane-1,3-dithiol equivalent in thioacetalization, indicating its relevance in organic synthesis and potential applications in creating thioacetals (Ouyang et al., 2006).

Antimicrobial and Biological Applications

  • Antimicrobial Screening : Sampal et al. (2018) explored the antimicrobial properties of 1,3-dione and its metal complexes, showing potential for use in developing new antimicrobial agents (Sampal et al., 2018).
  • Designing Advanced Building Blocks for Drugs : Feskov et al. (2019) designed analogues of piperidine and morpholine, demonstrating their utility as building blocks in drug discovery, which could be relevant for similar structures like 1,3-di(piperidin-1-yl)propane-1,3-dione (Feskov et al., 2019).

Material Science and Luminescence

  • Coordination Polymers and Gels : Banerjee and Biradha (2016) explored the formation of coordination polymers and metal–organic gels with diketones, which could indicate similar applications for 1,3-di(piperidin-1-yl)propane-1,3-dione in materials science (Banerjee & Biradha, 2016).
  • Luminescence in Lanthanide Complexes : Baek et al. (2007) studied the sensitized near-infrared luminescence of Er(III) ion in lanthanide complexes based on diketone derivatives, suggesting potential applications in photophysical behaviors (Baek et al., 2007).

properties

IUPAC Name

1,3-di(piperidin-1-yl)propane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c16-12(14-7-3-1-4-8-14)11-13(17)15-9-5-2-6-10-15/h1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUHZFJGULSMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CC(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368147
Record name 1,3-Di(piperidin-1-yl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Di(piperidin-1-yl)propane-1,3-dione

CAS RN

54561-77-2
Record name 1,3-Di(piperidin-1-yl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AR Smith - 2015 - search.proquest.com
Pyrrolidines and piperidines respresent a motif found in a wide array of bioactive compounds. Hydroamination, or the insertion of a carbon-nitrogen bond into a site of unsaturation, …
Number of citations: 2 search.proquest.com

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